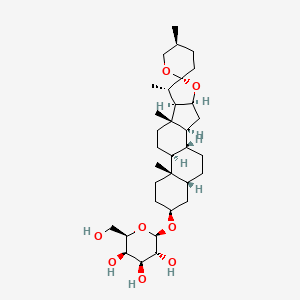
1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride
Vue d'ensemble
Description
The compound “1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds. This structure is notable for its inclusion of a piperidine ring, which is a common feature in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure likely includes a benzimidazole core, a trifluoromethyl group, and a piperidine ring. The exact structure would depend on the positions of these groups on the benzimidazole core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point could be influenced by the presence and position of the trifluoromethyl group and the piperidine ring .Applications De Recherche Scientifique
Pharmacological Activity Exploration
Antiarrhythmic and Antiaggregatory Activities
Research has identified derivatives of benzimidazoles, such as dialkylaminobenzimidazoles, with potential antiarrhythmic, antiaggregation, and other pharmacological activities. For instance, some derivatives demonstrated significant NHE-inhibiting activity and antiaggregatory activity, surpassing known compounds like zoniporide and acetylsalicylic acid, respectively (Zhukovskaya et al., 2017).
Antitubercular Agents
Derivatives of 1H-benzimidazol-2-ylmethyl piperidin-4-imine have been developed and evaluated for their antitubercular activity, demonstrating potent effects against Mycobacterium tuberculosis strains with minimal inhibitory concentrations indicating significant potency and low toxicity (Revathi et al., 2015).
Antibacterial Applications
A series of 2-piperidin-4-yl-benzimidazoles have been synthesized and evaluated for their antibacterial activities, showing effectiveness against both Gram-positive and Gram-negative bacteria. These compounds represent a new class of potential antibacterial agents (He et al., 2003).
Chemical Synthesis and Characterization
Synthesis Techniques
Novel synthesis methods have been developed for benzimidazole derivatives, including those related to 1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1H-benzimidazole dihydrochloride. These methods aim at enhancing the chemical diversity and pharmacological profiles of benzimidazole-based compounds (Srinivasulu et al., 2005).
Fluorescent Probes for DNA Detection
Aminated benzimidazo[1,2-a]quinolines, substituted with piperidine, have been synthesized and characterized for potential applications as DNA-specific fluorescent probes. This research demonstrates the utility of benzimidazole derivatives in biochemical assays and molecular biology (Perin et al., 2011).
Antifungal Screening
Benzimidazole and piperazine derivatives have been synthesized and evaluated for their antifungal potential, showcasing moderate activity against fungal strains like Trichophyton rubrum and Candida albicans. This indicates the broad spectrum of biological activities possessed by benzimidazole derivatives (Gadhave et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(piperidin-4-ylmethyl)-2-(trifluoromethyl)benzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3.2ClH/c15-14(16,17)13-19-11-3-1-2-4-12(11)20(13)9-10-5-7-18-8-6-10;;/h1-4,10,18H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYVWNVEKGCLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C3=CC=CC=C3N=C2C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B1459147.png)

![octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride](/img/structure/B1459152.png)


![2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B1459155.png)






![2-[(1H-1,2,3-triazol-1-yl)methyl]piperidine](/img/structure/B1459167.png)
![1-{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1459168.png)